6-O-苄基-D-葡萄糖醛

描述

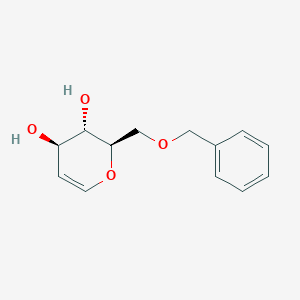

6-O-Benzyl-D-glucal is a key component in the biomedical industry used in the research and development of pharmaceutical drugs, such as antiviral drugs and anticancer drugs . It belongs to the category of carbohydrates, nucleosides, and nucleotides .

Synthesis Analysis

The synthesis of 6-O-Benzyl-D-glucal involves a variety of methods. One method involves direct beta-glucosidation between benzyl alcohol and D-glucose using the immobilized beta-glucosidase from almonds with the synthetic prepolymer ENTP-4000 . Another method involves the use of microwave conditions to convert glycals into dibutylstannylene acetal or other derivatives .Molecular Structure Analysis

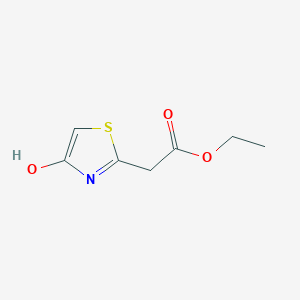

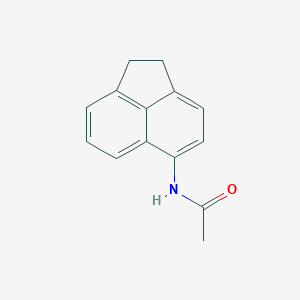

The molecular formula of 6-O-Benzyl-D-glucal is C13H16O4 . The glucal moiety has a β twist-boat conformation . The 4,6-O-benzylidene acetal is α- rather than β-directing .Chemical Reactions Analysis

Benzylated glycals, such as 6-O-Benzyl-D-glucal, are frequently employed as reactive enol ether type substrates in a variety of electrophilic addition reactions . They are considered to be readily available substrates, and their syntheses involve some steps of limited efficiency, chromatographic separations, or costly reagents .科学研究应用

亲核加成中的区域和立体选择性: 6-O-苄基-D-葡萄糖醛衍生物已被研究其与各种亲核试剂的反应。这些研究发现,根据亲核试剂与环氧氧原子配位的能力,会优先选择不同的加成途径。这种理解对于设计碳水化合物化学中的选择性合成路线至关重要 (Di Bussolo 等人,2004).

选择性脱苄基和取代反应:研究表明, O-苄基保护的 C-2 醛基糖醛,包括衍生自 6-O-苄基-D-葡萄糖醛的糖醛,可以被选择性地脱保护和修饰。这些修饰对于约束 β-糖氨基酸的合成至关重要,该氨基酸在开发新药和研究生物过程中具有应用 (Rawal 等人,2009).

微波辅助区域选择性苄基化:该技术已应用于 D-葡萄糖醛及其衍生物,用于高效苄基化。值得注意的是,与经典合成相比,该方法显着缩短了反应时间,这有利于这些化合物的快速高效生产 (Bieg 等人,2012).

4,6-O-亚苄基葡萄糖醛的合成: 6-O-苄基-D-葡萄糖醛已被用于方便地合成 4,6-O-亚苄基保护的 d-葡萄糖醛,这是一种有价值的合成中间体。该方法利用容易获得且廉价的起始材料,突出了该化合物在合成碳水化合物化学中的多功能性 (Chambers 等人,2003).

用铑催化剂进行氢甲酰化:已经探索了各种受保护的葡萄糖醛衍生物的氢甲酰化,包括衍生自 6-O-苄基-D-葡萄糖醛的衍生物,使用铑催化体系。该过程对于将甲酰基引入葡萄糖醛骨架非常重要,为多种化合物提供了途径 (Fernández 等人,1998).

糖类聚合物的合成: 6-O-苄基-D-葡萄糖醛衍生物已被用于糖类聚合物的合成。这些聚合物在各种领域具有潜在应用,包括可生物降解材料和药物递送系统 (Yaacoub 等人,1997).

作用机制

Target of Action

6-O-Benzyl-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that have 3 to 10 simple sugars linked together. They play many roles in all forms of life, including cell-cell recognition and interaction, host-pathogen interaction, and many others.

Mode of Action

It is known that it can undergo addition reactions with various nucleophiles . The pathway of these reactions (1,4-regio- and beta-stereoselective or an anti 1,2-addition) depends on the ability of the nucleophile .

未来方向

属性

IUPAC Name |

(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGBCAJRWMYHR-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370468 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165524-85-6 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)

![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)

![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)

![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)

![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)